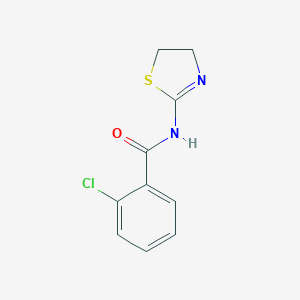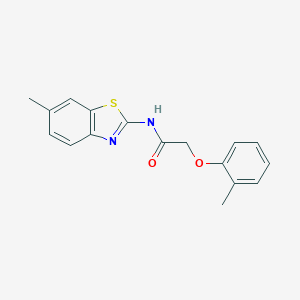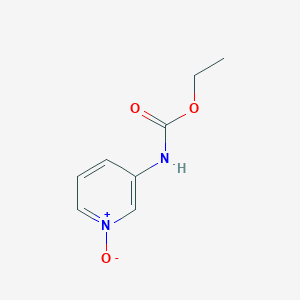
N-(5-bromopyridin-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPC-157, and it is a synthetic peptide that is derived from a naturally occurring peptide called BPC (Body Protection Compound).
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)cyclohexanecarboxamide is not fully understood. However, it is believed to act through multiple pathways, including the promotion of angiogenesis, the modulation of growth factors, and the regulation of inflammatory cytokines. It also interacts with the extracellular matrix and enhances cell adhesion and migration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Anti-inflammatory Activity: this compound reduces the production of inflammatory cytokines and chemokines, thereby reducing inflammation.
2. Antioxidant Activity: this compound has been shown to have antioxidant activity, which helps to protect cells from oxidative stress.
3. Neuroprotective Activity: this compound has been shown to have neuroprotective activity, which helps to protect neurons from damage.
Advantages and Limitations for Lab Experiments
N-(5-bromopyridin-2-yl)cyclohexanecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, its high cost and limited availability may be a limitation for some researchers.
Future Directions
There are several future directions for the research on N-(5-bromopyridin-2-yl)cyclohexanecarboxamide, including:
1. Clinical Trials: this compound has shown promising results in animal models, and further research is needed to determine its safety and efficacy in humans.
2. Combination Therapy: this compound may be used in combination with other drugs or therapies to enhance their effectiveness.
3. Mechanistic Studies: Further studies are needed to understand the mechanism of action of this compound and its effects on various cellular pathways.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of research. Its synthesis method is straightforward, and it has been extensively studied for its scientific research applications. Further research is needed to determine its safety and efficacy in humans, and to understand its mechanism of action and effects on various cellular pathways.
Synthesis Methods
The synthesis of N-(5-bromopyridin-2-yl)cyclohexanecarboxamide involves the reaction of 5-bromopyridine-2-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified by column chromatography or recrystallization. The yield of this synthesis method is generally high, and the purity of the final product is also satisfactory.
Scientific Research Applications
N-(5-bromopyridin-2-yl)cyclohexanecarboxamide has been extensively studied for its potential applications in various fields of research. Some of the scientific research applications of this compound are:
1. Wound Healing: this compound has been shown to promote wound healing in animal models. It enhances the migration and proliferation of cells involved in the wound healing process, such as fibroblasts and endothelial cells.
2. Gastrointestinal Tract Healing: this compound has been shown to promote the healing of gastrointestinal tract injuries in animal models. It reduces inflammation and enhances the regeneration of damaged tissues.
3. Bone Healing: this compound has been shown to promote bone healing in animal models. It enhances the migration and differentiation of osteoblasts, which are the cells responsible for bone formation.
properties
Molecular Formula |
C12H15BrN2O |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C12H15BrN2O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15,16) |
InChI Key |
PAFTWAAZYYRHJW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=NC=C(C=C2)Br |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B239779.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239784.png)
![1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239786.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B239787.png)
![2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B239788.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B239791.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B239798.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide](/img/structure/B239800.png)


![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)